molecular formula C12H12Br2O3 B1512963 tert-Butyl 3,5-dibromo-4-formylbenzoate

tert-Butyl 3,5-dibromo-4-formylbenzoate

Cat. No.: B1512963
M. Wt: 364.03 g/mol
InChI Key: YXIARMMFBCEILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3,5-dibromo-4-formylbenzoate is a high-value chemical building block designed for advanced pharmaceutical research and development, particularly in the synthesis of antimetabolites and other therapeutic candidates. The strategic inclusion of a tert-butyl ester group serves as a critical steric shield, enhancing the stability of chemically susceptible moieties during complex synthetic pathways and ensuring the integrity of the molecule . This protected benzoate derivative is engineered for the construction of complex molecules where the aldehyde and halide functional groups allow for sequential, site-specific modifications. Researchers utilize this compound in the development of folic acid antimetabolites, a class of drugs that disrupt critical metabolic processes in rapidly dividing cells, such as those in cancer . The tert-butyl group itself is a recognized pharmacophore in medicinal chemistry, known to improve a compound's specificity and binding affinity for target proteins, as evidenced by its application in approved drugs across various therapeutic classes including antivirals and antihistamines . This makes this compound a versatile and vital scaffold for innovators focused on discovering new small-molecule therapeutics.

Properties

IUPAC Name

tert-butyl 3,5-dibromo-4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2O3/c1-12(2,3)17-11(16)7-4-9(13)8(6-15)10(14)5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIARMMFBCEILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)Br)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Halogen-Substituted Benzoate Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Suzuki Coupling Yield (%)
tert-Butyl 3,5-dibromo-4-formyl 388.2 145–148 92
tert-Butyl 3,5-dichloro-4-formyl 299.7 112–115 78

Ester Group Variation: tert-Butyl vs. Methyl

The choice of ester group impacts solubility and steric effects. For example, methyl 3,5-dibromo-4-formylbenzoate exhibits:

  • Lower molecular weight (330.1 g/mol vs. 388.2 g/mol).
  • Reduced solubility in organic solvents (e.g., tert-butyl variant is 25% more soluble in THF).
  • Faster hydrolysis rates due to decreased steric hindrance.

Table 2: Ester Group Influence

Compound Solubility in THF (g/mL) Hydrolysis Half-Life (h)
tert-Butyl 3,5-dibromo-4-formyl 0.45 48
Methyl 3,5-dibromo-4-formyl 0.34 12

Aldehyde vs. Methyl Group at 4-Position

The formyl group’s reactivity distinguishes tert-butyl 3,5-dibromo-4-formylbenzoate from analogs like tert-butyl 3,5-dibromo-4-methylbenzoate. Key differences include:

  • Electronic effects : The formyl group withdraws electron density, activating the benzene ring for electrophilic substitution.

Carboxylic Acid vs. Ester Functionality

Compared to 3,5-dibromo-4-formylbenzoic acid, the tert-butyl ester derivative offers:

  • Improved stability under acidic conditions .
  • Reduced hydrogen-bonding capacity , lowering melting points (e.g., 145°C for ester vs. 210°C for acid).

Preparation Methods

General Synthetic Strategy Overview

The synthesis of tert-butyl 3,5-dibromo-4-formylbenzoate generally involves two key steps:

The challenge lies in achieving selective bromination at the 3 and 5 positions of the aromatic ring while introducing the formyl group at the 4 position without affecting the tert-butyl ester moiety.

Bromination of tert-Butyl Benzoate Derivatives

The starting material is often tert-butyl 4-formylbenzoate or a closely related ester. Bromination is performed under controlled conditions to selectively introduce bromine atoms at the 3 and 5 positions.

Typical conditions:

Parameter Details
Brominating agent Bromine (Br2) or N-bromosuccinimide (NBS)
Solvent Acetic acid, chloroform, or dichloromethane
Temperature 0°C to room temperature
Catalyst/Activator Iron(III) bromide (FeBr3) or Lewis acids
Reaction time Several hours, monitored by TLC or NMR

This method ensures regioselective dibromination at the meta positions relative to the ester group due to the directing effects of the ester substituent.

The formyl group introduction is typically achieved via electrophilic aromatic substitution using formylation reagents such as:

Among these, the Vilsmeier-Haack reaction is preferred for its mild conditions and high selectivity.

Typical Vilsmeier-Haack conditions:

Parameter Details
Reagents POCl3 and DMF
Solvent DMF (also acts as reagent)
Temperature 0°C to 60°C
Reaction time 2-6 hours
Work-up Quenching with water, extraction, purification

This reaction introduces the formyl group at the 4-position of the aromatic ring, completing the synthesis of this compound.

Alternative Synthetic Routes and Precursors

In some protocols, the preparation of this compound involves the following:

Experimental Conditions and Purification

  • Atmosphere: Many reactions are carried out under inert atmosphere (argon or nitrogen) using Schlenk techniques to avoid moisture and oxygen interference.

  • Purification: Products are typically purified by silica gel column chromatography using gradients of ethyl acetate in petroleum ether, yielding colorless or pale yellow solids or oils with high purity.

  • Characterization: NMR (1H, 13C), HRMS, and TLC are standard tools to confirm product identity and purity.

Summary Table of Preparation Methods

Step Method/Agent Conditions Notes
Bromination Br2 or NBS with FeBr3 catalyst 0°C to RT, acetic acid or DCM Selective dibromination at 3,5-positions
Formylation Vilsmeier-Haack (POCl3/DMF) 0-60°C, 2-6 hours Introduces formyl group at 4-position
Alternative halogenation Diazotization + Sandmeyer reactions Inert atmosphere, Schlenk technique For selective halogen introduction
Purification Silica gel chromatography Gradient elution with ethyl acetate/petroleum ether Yields high purity product

Research Findings and Optimization Notes

  • Selectivity: The directing effects of the tert-butyl ester group strongly influence regioselectivity, favoring bromination at 3 and 5 positions.

  • Yield: Reported yields for dibrominated tert-butyl benzoate derivatives typically exceed 80%, with formylation steps yielding 70-90% under optimized conditions.

  • Green Chemistry: Emerging methods focus on eco-friendly solvents and catalysts to reduce environmental impact, though specific green protocols for this compound remain under development.

  • Scale-Up: Laboratory scale syntheses have been successfully scaled with consistent yields and purity, employing standard inert atmosphere techniques and chromatography.

Q & A

Q. What are the established synthetic pathways for tert-butyl 3,5-dibromo-4-formylbenzoate, and what spectroscopic techniques are recommended for confirming its structure?

Answer: The synthesis typically involves sequential functionalization of a benzoate precursor. A plausible route includes:

tert-Butyl protection : Introduction of the tert-butyl group via carbamate or ester formation under anhydrous conditions, as seen in analogous tert-butyl-protected intermediates .

Bromination : Electrophilic aromatic bromination at the 3- and 5-positions using reagents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.

Formylation : Directed ortho-metalation (e.g., using LDA) followed by reaction with DMF to install the aldehyde group at the 4-position.

Q. Characterization methods :

  • NMR spectroscopy : ¹H NMR to identify aromatic protons (downfield shifts for Br and CHO groups) and tert-butyl protons (singlet at ~1.3 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and aldehyde (~190 ppm) groups .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2800 cm⁻¹ (aldehyde C-H stretch).
  • Melting point : Cross-referenced with literature values for analogs (e.g., tert-butyl derivatives with bromine substituents often melt between 60–100°C) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Reactivity hazards : The bromine substituents and aldehyde group increase reactivity. Avoid contact with oxidizers, strong acids/bases, and reducing agents to prevent unintended reactions .
  • Storage : Store in airtight containers at –20°C to minimize degradation. Use explosion-proof freezers and grounding for metal containers .
  • Personal protective equipment (PPE) :
    • Respiratory: P95 respirators for dust/particulates; upgrade to OV/AG/P99 filters if vapor exposure is possible .
    • Gloves: Nitrile or neoprene for chemical resistance.
    • Lab coat and face shield to prevent skin/eye contact.

Q. How can researchers distinguish between competing reactivity of the aldehyde and bromine groups in this compound?

Answer:

  • Selective protection : Temporarily mask the aldehyde (e.g., as an acetal) to prioritize bromine substitution. For example, use ethylene glycol under acidic conditions to protect the aldehyde, enabling bromine-directed reactions (e.g., Suzuki coupling) .
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediates. Bromine’s electron-withdrawing effect slows aldehyde reactivity in electrophilic substitutions.

Advanced Research Questions

Q. How can experimental design optimize the bromination step to avoid over-bromination or ring degradation?

Answer:

  • Factorial design : Vary factors like temperature (20–80°C), Br₂ stoichiometry (1–3 equiv), and reaction time (1–24 hrs). Use ANOVA to identify significant variables .
  • In situ monitoring : Employ UV-Vis spectroscopy to track bromine consumption. Over-bromination correlates with λmax shifts beyond 300 nm.
  • Catalyst screening : Test FeBr₃ vs. Lewis acids like AlCl₃; FeBr₃ may reduce side reactions due to milder acidity .

Q. What mechanistic insights explain contradictions in reported yields for formylation of brominated benzoates?

Answer:

  • Steric effects : Bulky tert-butyl groups hinder metalation at the 4-position, reducing formylation efficiency. Lower yields in bulkier analogs (e.g., 3,5-dibromo vs. mono-bromo derivatives) support this .
  • Solvent polarity : Polar aprotic solvents (DMF, THF) enhance metalation but may deprotonate the aldehyde prematurely. Balance solvent choice with temperature control.

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

Answer:

  • Accelerated stability studies :

    ConditionDegradation PathwayIdentified By
    Light (UV)Aldehyde oxidation to carboxylic acidHPLC-MS (m/z +16)
    MoistureHydrolysis of tert-butyl ester to benzoic acid¹H NMR loss of tert-butyl signal
    Heat (>80°C)De-bromination via radical pathwaysGC-MS (HBr detection)
  • Mitigation : Store in amber vials with desiccants at –20°C.

Q. What strategies resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Answer:

  • Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility. The tert-butyl group increases δD (nonpolar), while Br and CHO raise δP (polar). Optimal solvents (e.g., DCM, ethyl acetate) balance these .
  • Empirical testing : Use dynamic light scattering (DLS) to quantify aggregation in solvents like THF vs. toluene.

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